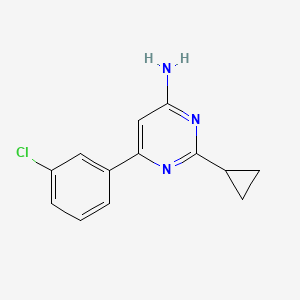

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine

CAS No.: 1306319-89-0

Cat. No.: VC3056267

Molecular Formula: C13H12ClN3

Molecular Weight: 245.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1306319-89-0 |

|---|---|

| Molecular Formula | C13H12ClN3 |

| Molecular Weight | 245.71 g/mol |

| IUPAC Name | 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C13H12ClN3/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,15,16,17) |

| Standard InChI Key | QMANZYLZXULKSU-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NC(=CC(=N2)N)C3=CC(=CC=C3)Cl |

| Canonical SMILES | C1CC1C2=NC(=CC(=N2)N)C3=CC(=CC=C3)Cl |

Introduction

Chemical Identity and Basic Properties

Identification Parameters

Structural Relationship to Bioactive Pyrimidines

Pyrimidine Scaffold Context

The pyrimidine scaffold that forms the core of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine places this compound within a broader context of biologically significant heterocyclic systems. Pyrimidine-based compounds are well-documented in medicinal chemistry for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The 2,4,6-trisubstituted pyrimidine pattern exhibited by this compound is particularly noteworthy, as similar substitution patterns appear in various bioactive molecules. Research on related compounds has shown that modifications at positions 4 and 5 of the pyrimidine ring can significantly modulate biological activity, particularly in enzyme inhibition contexts . For instance, studies of 2,4,5-trisubstituted pyrimidines have demonstrated activity against specific kinases, with structural variations producing significant changes in potency and selectivity profiles. The presence of a cyclopropyl group at position 2 in the subject compound is especially interesting, as cyclopropyl moieties often serve as bioisosteres for ethyl or vinyl groups and can enhance metabolic stability in drug candidates .

Comparison with Related Compounds

Comparative Analysis with Related Pyrimidines

Effects of Pyrimidine Substitution Patterns

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume